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Compound of Interest

Compound Name: 2-Azabicyclo[3.1.0]hexane

Cat. No.: B1356685 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

bicyclic amine 2-Azabicyclo[3.1.0]hexane. The information presented herein is intended to

serve as a critical resource for researchers and professionals engaged in the fields of organic

synthesis, medicinal chemistry, and drug development, where the structural elucidation of novel

chemical entities is paramount. This document compiles available Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed

experimental protocols for acquiring such spectra.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for derivatives of

2-Azabicyclo[3.1.0]hexane. Data for the parent compound is limited, with the hydrochloride

salt and N-Boc protected forms being the most commonly characterized.

Table 1: ¹H NMR Spectroscopic Data of 2-Azabicyclo[3.1.0]hexane Derivatives
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Compound Solvent Chemical Shift (δ) ppm

tert-Butyl 2-

azabicyclo[3.1.0]hexane-2-

carboxylate

CDCl₃

3.67–3.59 (m, 1H), 3.42–3.37

(m, 1H), 2.98–2.89 (m, 1H),

2.11–2.02 (m, 1H), 1.95–1.87

(m, 1H), 1.55–1.53 (m, 1H),

1.50–1.40 (s, 9H), 0.70–0.60

(m, 1H), 0.55–0.40 (m, 1H)

2-Azabicyclo[3.1.0]hexan-3-

one
-

No data available in search

results

Table 2: ¹³C NMR Spectroscopic Data of 2-Azabicyclo[3.1.0]hexane Derivatives

Compound Solvent Chemical Shift (δ) ppm

tert-Butyl 2-

azabicyclo[3.1.0]hexane-2-

carboxylate

-
No data available in search

results

2-Azabicyclo[3.1.0]hexan-3-

one
-

No data available in search

results

Table 3: Mass Spectrometry (MS) Data of 2-Azabicyclo[3.1.0]hexane Derivatives

Compound Ionization Mode [M+H]⁺ (Calculated) [M+H]⁺ (Found)

tert-Butyl 3-oxo-2-

azabicyclo[3.1.0]hexa

ne-2-carboxylate

ESI - -

2-

Azabicyclo[3.1.0]hexa

n-3-one

ESI - 195.11 (for [2M+H]⁺)

Table 4: Infrared (IR) Spectroscopy Data of 2-Azabicyclo[3.1.0]hexane Derivatives
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Compound Sample Phase Key Absorptions (cm⁻¹)

1-Phenyl-3-(2-phenylethyl)-3-

azabicyclo[3.1.0]hexan-2-one
KBr 1664 (C=O)[1]

1-(4-Chlorophenyl)-3-(4-

fluorophenyl)-4-methyl-3-

azabicyclo[3.1.0]hexan-2-one

KBr 1680 (C=O)[2]

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These

protocols are generalized for small molecule bicyclic amines and can be adapted for 2-
Azabicyclo[3.1.0]hexane and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

NMR tube (5 mm diameter, minimum length 17 cm)

Deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O)

Sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)

Pipettes

Vortex mixer

Procedure:

Sample Preparation:

Accurately weigh the required amount of the sample.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a

clean, dry vial.
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Ensure the sample is fully dissolved. If necessary, use a vortex mixer.

If any particulate matter is present, filter the solution through a small cotton plug in a

Pasteur pipette directly into the NMR tube.

NMR Tube Filling:

Transfer the clear solution into the NMR tube. The filling height should be between 4-5 cm.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the ¹H NMR spectrum using standard pulse sequences.

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger

number of scans will be required.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

Sample (approximately 1 mg/mL solution)

Volatile solvent (e.g., methanol, acetonitrile, water)

Mass spectrometer (e.g., ESI-TOF, GC-MS)

Syringe and filter (if necessary)

Procedure:

Sample Preparation:
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Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile solvent.

If necessary, filter the solution to remove any particulates.

Direct Infusion (for ESI):

Infuse the sample solution directly into the electrospray ionization (ESI) source of the

mass spectrometer at a constant flow rate.

GC-MS (for volatile compounds):

Inject a small volume of the sample solution into the gas chromatograph. The compound

will be separated from the solvent and introduced into the mass spectrometer.

Data Acquisition:

Acquire the mass spectrum in the desired mass range.

For structural information, perform tandem mass spectrometry (MS/MS) to obtain

fragmentation patterns.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials:

FTIR spectrometer

Sample

KBr plates (for neat liquids) or KBr powder (for solids)

Mortar and pestle

Pellet press

Procedure:
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Sample Preparation (Neat Liquid):

Place a drop of the liquid sample between two clean KBr plates.

Gently press the plates together to form a thin film.

Sample Preparation (KBr Pellet for Solids):

Grind a small amount of the solid sample with dry KBr powder in a mortar and pestle.

Place the mixture in a pellet press and apply pressure to form a transparent pellet.

Data Acquisition:

Place the sample (KBr plates or pellet) in the sample holder of the FTIR spectrometer.

Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

Acquire a background spectrum of the empty sample holder or pure KBr pellet and

subtract it from the sample spectrum.

Visualizations
The following diagrams illustrate the general workflows for the spectroscopic analysis of 2-
Azabicyclo[3.1.0]hexane.

Sample Preparation Data Acquisition Data Processing
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Caption: NMR Spectroscopy Experimental Workflow.
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Sample Preparation Data Acquisition Data Analysis
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Caption: Mass Spectrometry Experimental Workflow.
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Caption: IR Spectroscopy Experimental Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1356685#spectroscopic-data-of-2-azabicyclo-3-1-0-
hexane-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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